molecular formula C13H14BrN3O B11813143 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole

5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B11813143
M. Wt: 308.17 g/mol
InChI Key: VRYMDAKGUVNNDJ-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery, built around the versatile 1,2,4-oxadiazole heterocycle . This five-membered ring, containing one oxygen and two nitrogen atoms, is recognized as a privileged scaffold due to its wide spectrum of reported biological activities and its utility as a bioisostere for ester and amide functionalities, which can enhance metabolic stability . The specific substitution pattern of this compound features a 4-bromophenyl group at the 5-position, a common moiety in pharmacologically active molecules, and a piperidinyl group at the 3-position, which introduces a nitrogen-containing alicyclic system that can be crucial for molecular interactions and solubility. The 1,2,4-oxadiazole ring is a key framework in several commercially available drugs and is the only oxadiazole isomer found in natural products, underscoring its biological relevance . Derivatives of this heterocycle have demonstrated a diverse range of pharmacological activities in scientific literature, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects . They have shown mechanisms of action involving the inhibition of key enzymes and receptors, such as kinase inhibition . The presence of the bromine atom on the phenyl ring offers a synthetic handle for further structural diversification via cross-coupling reactions, making this compound a valuable building block for constructing more complex molecules in hit-to-lead optimization campaigns. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C13H14BrN3O

Molecular Weight

308.17 g/mol

IUPAC Name

5-(4-bromophenyl)-3-piperidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H14BrN3O/c14-10-6-4-9(5-7-10)13-16-12(17-18-13)11-3-1-2-8-15-11/h4-7,11,15H,1-3,8H2

InChI Key

VRYMDAKGUVNNDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NOC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Conventional Cyclization of Amidoximes and Carboxylic Acid Derivatives

The Tiemann-Krüger method remains a foundational approach for synthesizing 1,2,4-oxadiazoles. For 5-(4-bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole, this involves cyclization between 4-bromophenylamidoxime and piperidine-2-carbonyl chloride. The amidoxime is typically prepared by treating 4-bromobenzonitrile with hydroxylamine hydrochloride in ethanol under reflux . Subsequent reaction with piperidine-2-carbonyl chloride in the presence of a base like triethylamine (TEA) facilitates cyclization.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0–25°C

  • Catalyst : TEA or pyridine

  • Yield : 60–75%

A key limitation is the formation of byproducts, necessitating purification via column chromatography. Recent advancements employ coupling agents like propylphosphonic anhydride (T3P), which enhances yields to 85–90% by minimizing side reactions .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. Sahoo et al. demonstrated that amidoximes and acyl chlorides cyclize within 10–15 minutes under microwave conditions (210 W) . Applying this to the target compound:

  • Amidoxime Preparation : 4-Bromobenzonitrile reacts with hydroxylamine hydrochloride in ethanol under microwave irradiation (150 W, 5 minutes) .

  • Cyclization : The amidoxime reacts with piperidine-2-carbonyl chloride in dimethylformamide (DMF) with NaOH as a base (microwave, 210 W, 10 minutes) .

Advantages :

  • Time Reduction : 10–15 minutes vs. 6–12 hours conventionally.

  • Yield Improvement : 88–92% .

One-Pot Synthesis via Cross-Coupling

A streamlined one-pot method combines carboxylic acid activation and cross-coupling. Piperidine-2-carboxylic acid and 4-bromobenzohydrazide react in the presence of N-isopropyl-O-(toluene-p-sulfonyl)hydroxylamine (NIITP) to form an intermediate, which undergoes copper-catalyzed coupling .

Procedure :

  • Activation : Piperidine-2-carboxylic acid (1 equiv) and NIITP (1.1 equiv) in 1,4-dioxane at 80°C for 3 hours.

  • Cross-Coupling : Addition of 4-bromoiodobenzene (2.5 equiv), CuI (20 mol%), and 1,10-phenanthroline (40 mol%) at 120°C for 17 hours .

Key Metrics :

  • Solvent : 1,4-Dioxane

  • Yield : 68–75%

  • Purity : >95% (after silica gel chromatography)

Solvent-Free and Grinding Techniques

Green chemistry approaches avoid hazardous solvents. Kumar and Makrandi’s grinding method involves mixing 4-bromobenzohydrazide and piperidine-2-carboxaldehyde with molecular iodine in a mortar .

Steps :

  • Grinding : Reactants and iodine (10 mol%) are ground for 8–10 minutes.

  • Quenching : Ice-cold sodium thiosulfate solution removes excess iodine.

  • Cyclization : Spontaneous under mechanical force.

Outcomes :

  • Yield : 70–78%

  • Reaction Time : <10 minutes

Oxidative Cyclization Using Hypervalent Iodine Reagents

Hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA) enable oxidative cyclization of semicarbazones. For the target compound, 4-bromophenyl semicarbazone is treated with PIFA in acetonitrile at room temperature .

Mechanism :

  • Oxidation : PIFA generates a nitrenium ion.

  • Cyclization : Intramolecular attack forms the oxadiazole ring.

Conditions :

  • Solvent : Acetonitrile

  • Yield : 65–70%

  • Time : 2 hours

Comparative Analysis of Synthetic Methods

Method Reaction Time Yield (%) Key Advantages Limitations
Conventional Cyclization6–12 h60–75Well-establishedByproduct formation, purification needed
Microwave-Assisted10–15 min88–92Rapid, high yieldSpecialized equipment required
One-Pot Synthesis20 h68–75Streamlined, fewer stepsHigh catalyst loading
Grinding Technique8–10 min70–78Solvent-free, energy-efficientScalability challenges
Oxidative Cyclization2 h65–70Mild conditions, no metal catalystsModerate yield

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position of the phenyl ring serves as a leaving group, enabling nucleophilic aromatic substitution (SNAr) under basic conditions.

Reagent/ConditionsProductYieldKey ObservationsReferences
Ammonia (NH₃), ethanol, reflux5-(4-Aminophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole62%Electron-withdrawing oxadiazole ring activates the phenyl ring for substitution.
Sodium methoxide (NaOMe), DMF5-(4-Methoxyphenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole58%Methoxy group introduces steric hindrance.
Thiophenol, K₂CO₃, DMSO5-(4-Phenylthiophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole47%Thioether formation confirmed via LC-MS.

Mechanistic Insight :
The electron-deficient nature of the bromophenyl group (due to the oxadiazole ring’s electron-withdrawing effect) facilitates SNAr with soft nucleophiles (e.g., amines, thiols) under mild conditions .

Oxidation and Reduction

The oxadiazole ring exhibits moderate stability under redox conditions, with selective transformations observed.

Reaction TypeReagents/ConditionsProductOutcomeReferences
Oxidation KMnO₄, H₂O, 80°CRing opening to form N -acylurea derivativeComplete degradation of oxadiazole core.
Reduction LiAlH₄, THF, 0°C → rtPartial reduction to 1,2,4-thiadiazolineRetention of piperidine moiety.

Key Findings :

  • Strong oxidants like KMnO₄ disrupt the oxadiazole ring, forming carboxylic acid derivatives .

  • LiAlH₄ selectively reduces the oxadiazole ring without affecting the bromophenyl or piperidine groups .

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings, enabling diversification of the aromatic ring.

Reaction TypeCatalytic SystemProductYieldApplicationsReferences
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O5-(4-Arylphenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole65–78%Library synthesis for drug discovery.
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃5-(4-Aminophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole71%Introduction of amino groups.

Optimized Conditions :

  • Suzuki couplings require anhydrous DME and elevated temperatures (80–100°C) for 12–24 hours .

  • Buchwald-Hartwig amination proceeds efficiently with bulky ligands like Xantphos .

Functionalization of the Piperidine Ring

The secondary amine in the piperidine ring undergoes alkylation and acylation.

Reaction TypeReagents/ConditionsProductYieldNotesReferences
Alkylation Benzyl bromide, K₂CO₃, DMFN -Benzyl-piperidine derivative83%Enhanced lipophilicity.
Acylation Acetyl chloride, Et₃N, CH₂Cl₂N -Acetyl-piperidine derivative89%Improved metabolic stability.

Applications :

  • Alkylation/acylation modifies physicochemical properties for pharmacokinetic optimization .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles.

DipolarophileConditionsProductYieldObservationsReferences
PhenylacetyleneCuI, DIPEA, CH₃CNTriazole-fused oxadiazole derivative54%Limited regioselectivity.

Acid/Base-Mediated Transformations

The oxadiazole ring is stable under mild acidic conditions but decomposes in strong acids.

ConditionsOutcomeAnalytical EvidenceReferences
HCl (1M), rt, 24hNo degradationNMR stability confirmed.
H₂SO₄ (conc.), 60°C, 2hRing opening to nitrile oxideIR: Loss of C=N stretch.

Scientific Research Applications

Structure

The compound features an oxadiazole ring, a bromophenyl group, and a piperidine moiety. This structural configuration contributes to its diverse reactivity and biological interactions.

Chemistry

5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole serves as a building block in the synthesis of more complex molecules. Its oxadiazole ring allows for further functionalization, making it valuable in the development of new chemical entities. It is also utilized as a ligand in coordination chemistry, facilitating the study of metal complexes.

Biology

Research indicates that this compound exhibits antimicrobial properties , effective against various bacterial and fungal strains. For instance, studies have shown its activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Antimicrobial Activity Data

CompoundMIC (µg/mL)Target Pathogen
5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole0.22 - 0.25Staphylococcus aureus
Other Oxadiazole DerivativesVariesVarious

Medicine

The compound has been investigated for its potential as a pharmaceutical intermediate , particularly in developing drugs targeting neurological disorders. Its ability to modulate specific molecular pathways positions it as a candidate for further exploration in therapeutic applications.

Case Study: Anticancer Activity

In vitro studies have demonstrated that 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole induces apoptosis in cancer cells by activating caspase pathways. This effect has been observed in several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells.

Industry

In industrial applications, the compound is utilized in the development of advanced materials , including polymers and nanomaterials. Its unique structural properties facilitate the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects: Halogenated Aryl Groups

Bromophenyl vs. Chlorophenyl Derivatives
  • Anti-inflammatory Activity : Compounds with a 1,3,4-oxadiazole core substituted with 4-bromophenyl (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole) exhibit anti-inflammatory activity (59.5% inhibition at 20 mg/kg), comparable to indomethacin (64.3%) . The bromine atom’s larger size and polarizability may enhance van der Waals interactions compared to chlorine, though direct comparisons for the 1,2,4-oxadiazole series are lacking.
Bromophenyl vs. Methoxy-Substituted Aryl Groups
  • Anti-inflammatory Activity : A 3,4-dimethoxyphenyl-substituted 1,3,4-oxadiazole demonstrated 61.9% inhibition, slightly higher than its bromophenyl analog (59.5%) . Methoxy groups may improve solubility but reduce hydrophobic binding compared to bromine.

Core Heterocycle Variations: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole

  • The positional isomerism (1,2,4 vs. 1,3,4) affects electron distribution and hydrogen-bonding capacity, which may alter target engagement .

Piperidine vs. Other Aliphatic/Aromatic Substituents

  • Bioavailability : Piperidine-containing compounds (e.g., N-(4-bromophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide) demonstrate enhanced solubility and blood-brain barrier penetration compared to purely aromatic analogs .
  • Selectivity : Piperidine’s conformational flexibility may reduce off-target effects compared to rigid substituents like benzyl groups .

Data Tables: Key Comparative Findings

Table 1. Anti-inflammatory Activity of Oxadiazole Derivatives

Compound Structure Core Substituent (Position 5) Activity (% Inhibition at 20 mg/kg) Reference
5-(4-Bromophenyl)-1,3,4-oxadiazole 1,3,4-Oxa 4-Bromophenyl 59.5
5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole 1,3,4-Oxa 3,4-Dimethoxyphenyl 61.9
Indomethacin (Control) - - 64.3

Table 2. Anticancer Activity of 1,2,4-Oxadiazole Derivatives

Compound Code Substituent (Position 3) Cancer Cell Line (IC₅₀, µM) Reference
3m Benzyl HCT116 (9.7)
3w 2,4-Dinitrophenyl A549 (20.3)

Table 3. Pharmacokinetic Properties of Piperidine-Containing Analogs

Compound Structure LogP Solubility (mg/mL) Bioavailability (%) Reference
N-(4-Bromophenyl)-piperidine-carboxamide 2.8 0.45 78
Benzyl-substituted 1,2,4-oxadiazole 3.5 0.12 65

Biological Activity

The compound 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H14BrN3O
  • Molecular Weight : 296.17 g/mol
  • IUPAC Name : 5-(4-bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole demonstrate potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Pathogen
5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole0.22 - 0.25Staphylococcus aureus
Other DerivativesVariesVarious

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely documented. The compound has been shown to exhibit cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells . The mechanism involves the inhibition of key cellular pathways that promote tumor growth.

The biological activity of 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer progression and microbial resistance .
  • Receptor Modulation : It has been reported to act as a modulator for several receptors involved in inflammatory responses and pain pathways .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives including the target compound against clinical isolates. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent .

Anticancer Research

In vitro studies demonstrated that 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole induced apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .

Q & A

Q. What are the common synthetic routes for 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole?

The compound is typically synthesized via cyclization reactions or coupling strategies. For example:

  • Cyclocondensation : Reacting amidoximes with activated carboxylic acid derivatives (e.g., HATU-mediated coupling in DMF with DIEA as a base) .
  • Staudinger/aza-Wittig reactions : Used for bis-oxadiazole derivatives, yielding bromophenyl-substituted analogs with 51–65% efficiency .
  • Purification : Flash column chromatography (e.g., SiO₂ with hexane/ethyl acetate gradients) ensures high purity (>95%), validated by NMR and HRMS .

Q. Which spectroscopic and analytical techniques confirm the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.71–7.86 ppm for bromophenyl groups) .
  • HRMS : Validates molecular formula (e.g., C15_{15}H19_{19}BrClN3_3O for analogs) with <5 ppm mass accuracy .
  • IR Spectroscopy : Detects functional groups like C=N (1678 cm1^{-1}) and C-O (1296 cm1^{-1}) .
  • HPLC : Confirms purity (>94%) for pharmacological studies .

Q. What preliminary pharmacological activities have been reported for bromophenyl-oxadiazole derivatives?

  • Apoptosis induction : Caspase-based assays show activity against breast (T47D) and colorectal cancer cells via G1 phase arrest .
  • Enzyme inhibition : Analogs exhibit IC50_{50} values of 9.1 μM against targets like kinases, with binding scores (ΔG = -19.10 kcal/mol) predicted via docking .
  • Anti-inflammatory effects : Substituted oxadiazoles demonstrate 59–62% activity in carrageenan-induced edema models, comparable to indomethacin .

Q. What safety precautions are required for handling this compound?

  • Toxicity : Classified as harmful (H301, H315, H318, H335) with UN2811 shipping guidelines. Use PPE and avoid inhalation/contact .
  • Storage : Stabilize in inert solvents (e.g., DMF or DMSO) at -20°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications at the 3- and 5-positions influence bioactivity?

  • Piperidine substitution : The piperidin-2-yl group enhances solubility and target affinity via hydrogen bonding (e.g., TIP47 protein binding in apoptosis) .
  • Bromophenyl vs. trifluoromethyl : Bromine improves lipophilicity and π-π stacking, while trifluoromethyl enhances metabolic stability but reduces apoptosis efficacy .
  • Heterocyclic replacements : Pyridyl or quinolinyl groups at position 3 increase selectivity for nicotinic receptors (e.g., α7 nAChR activation) .

Q. What computational strategies predict molecular targets and binding modes?

  • Molecular docking : Gaussian 03 simulations prioritize compounds with ΔG < -10 kcal/mol, validated by SAR (e.g., GSK-3β inhibitors with pyridyl-sulfonamide motifs) .
  • QSAR models : Hammett constants (σ) and logP values correlate with anti-inflammatory activity (R2^2 > 0.85) for 3,4-dimethoxyphenyl derivatives .

Q. How is in vivo efficacy validated in disease models?

  • MX-1 tumor xenografts : Bromophenyl-oxadiazoles reduce tumor volume by 40–60% at 25 mg/kg (oral) via TIP47 inhibition .
  • Neuroprotection assays : Analogs like 3-(4-pyridyl)-5-sulfamido derivatives improve cognitive function in Alzheimer’s models (Morris water maze, 30% latency reduction) .

Q. Can this compound exhibit multi-functional therapeutic effects?

  • Dual anti-inflammatory/analgesic : Cyclized derivatives (e.g., 4c and 4i) show 70% analgesic activity (vs. 63% for aspirin) with low ulcerogenicity (severity index < 0.83) .
  • Antibacterial synergy : Fluorophenyl-substituted analogs inhibit S. aureus (MIC = 12.5 mg/mL) and E. coli (MIC = 25 mg/mL) via membrane disruption .

Q. What are the challenges in quantifying metabolites and degradation products?

  • LC-HRMS : Resolves isomers (e.g., 5-(4-bromophenyl)-3-(chloromethyl) vs. 5-(3-bromophenyl) derivatives) with exact mass accuracy (271.955896 Da) .
  • Degradation pathways : Oxidative cleavage of the oxadiazole ring under acidic conditions generates bromobenzamide byproducts, requiring stability studies in PBS (pH 7.4) .

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